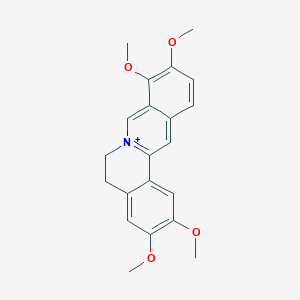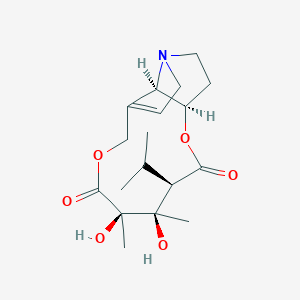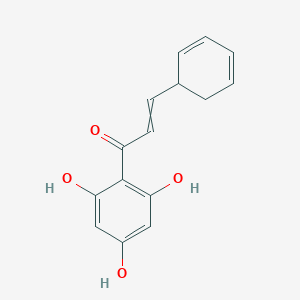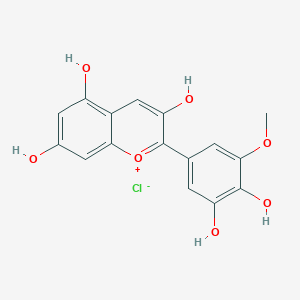
Cloruro de petunidina
Descripción general
Descripción
La petunidina cloruro es una antocianidina O-metilated derivada de delfinidina . Es un compuesto orgánico natural y sirve como un pigmento soluble en agua de color rojo oscuro o púrpura que se encuentra en varias bayas rojas, incluyendo las bayas de chokeberry (Aronia sp), las bayas de Saskatoon (Amelanchier alnifolia) y diferentes especies de uva (Vitis vinifera o muscadine, Vitis rotundifolia). Adicionalmente, contribuye a los colores vibrantes de los pétalos en muchas flores .
Aplicaciones Científicas De Investigación
La petunidina cloruro ha generado interés en varios campos científicos:
Química: Estudiando su reactividad e interacciones con otros compuestos.
Biología: Investigando su papel en la pigmentación vegetal y los beneficios para la salud.
Medicina: Explorando posibles efectos protectores contra la aterosclerosis debido a su inhibición de la migración de células musculares lisas aórticas inducida por el factor de crecimiento derivado de plaquetas.
Industria: Utilizando sus propiedades de color en alimentos, cosméticos y textiles.
Mecanismo De Acción
Los efectos protectores de la petunidina cloruro contra la aterosclerosis probablemente involucran su unión y supresión de la quinasa de adhesión focal (FAK) . Esta inhibición puede afectar la migración celular y contribuir a sus efectos beneficiosos.
Direcciones Futuras
Petunidin has gained importance in human nutrition due to its health-promoting effects on many chronic diseases . The potential bioactivity of petunidin depends on its absorption, metabolism, and excretion in the human body . Future research may focus on improving the bioavailability of petunidin and exploring its potential health benefits in more depth.
Análisis Bioquímico
Biochemical Properties
Petunidin chloride plays a significant role in biochemical reactions due to its antioxidant properties. It interacts with various enzymes and proteins, including focal adhesion kinase and platelet-derived growth factor. Petunidin chloride binds with and suppresses the activity of focal adhesion kinase, inhibiting platelet-derived growth factor-induced aortic smooth muscle cell migration. This interaction may confer a protective effect against atherosclerosis .
Cellular Effects
Petunidin chloride has been shown to influence various cellular processes. It exhibits antioxidant, anti-inflammatory, antidiabetic, anti-obesity, antihypertensive, and anticancer properties. These effects are mediated through its impact on cell signaling pathways, gene expression, and cellular metabolism. For instance, petunidin chloride can modulate the expression of genes involved in oxidative stress and inflammation .
Molecular Mechanism
At the molecular level, petunidin chloride exerts its effects through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and alters gene expression. The compound’s antioxidant activity is primarily due to its ability to scavenge free radicals and upregulate antioxidant enzymes. Additionally, petunidin chloride can inhibit the activity of pro-inflammatory enzymes and cytokines, thereby reducing inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of petunidin chloride can change over time. The compound is relatively stable under standard conditions but can degrade in the presence of light and heat. Long-term studies have shown that petunidin chloride can maintain its antioxidant and anti-inflammatory properties over extended periods, although its efficacy may decrease with prolonged exposure to adverse conditions .
Dosage Effects in Animal Models
The effects of petunidin chloride vary with different dosages in animal models. At low to moderate doses, the compound exhibits beneficial effects such as reduced oxidative stress and inflammation. At high doses, petunidin chloride may cause toxic or adverse effects, including liver and kidney damage. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
Petunidin chloride is involved in several metabolic pathways. It is synthesized from delphinidin through the action of anthocyanin flavonoid O-methyltransferase, which catalyzes the B-ring methylation. The compound can also undergo glycosylation, forming various glycoside derivatives. These metabolic transformations can affect the bioavailability and bioactivity of petunidin chloride .
Transport and Distribution
Within cells and tissues, petunidin chloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can influence its biological activity, with higher concentrations typically found in tissues with high metabolic activity .
Subcellular Localization
Petunidin chloride is primarily localized in the vacuoles of plant cells, where it contributes to pigmentation. In animal cells, the compound can be found in the cytoplasm and nucleus, where it exerts its antioxidant and anti-inflammatory effects. The subcellular localization of petunidin chloride is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de petunidina cloruro implica la O-metilación de delfinidina. Las rutas sintéticas específicas pueden variar, pero el proceso general incluye la introducción de un grupo metilo al grupo hidroxilo en el esqueleto de la antocianidina. Las condiciones de reacción típicamente involucran el uso de agentes metilantes, como diazometano o sulfato de dimetilo, bajo condiciones controladas.
Métodos de Producción Industrial: Si bien la petunidina cloruro no se produce comúnmente a nivel industrial de forma aislada, su presencia en fuentes naturales permite su extracción y purificación. Los procesos industriales a menudo se enfocan en obtener extractos ricos en antocianinas de frutas o materiales vegetales, que pueden contener petunidina cloruro junto con otros compuestos relacionados.
Análisis De Reacciones Químicas
Tipos de Reacciones: La petunidina cloruro puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Los procesos oxidativos pueden conducir a la formación de quinonas u otros derivados.
Reducción: Las reacciones de reducción pueden producir dihidroantocianidinas.
Sustitución: Las reacciones de sustitución pueden modificar los grupos funcionales en la estructura de la antocianidina.
Agentes Metilantes: Utilizados para la O-metilación durante la síntesis.
Ácidos/Bases: Pueden estar involucrados en la hidrólisis u otras transformaciones.
Enzimas: Las enzimas naturales pueden catalizar reacciones en las plantas.
Productos Principales: Los productos principales formados a partir de las reacciones de petunidina cloruro dependen de las condiciones de reacción específicas. Estos productos incluyen derivados metilados, formas reducidas y otras antocianidinas modificadas.
Comparación Con Compuestos Similares
La petunidina cloruro destaca por su patrón de O-metilación único y sus interacciones específicas con FAK. Los compuestos similares incluyen otras antocianidinas como la cianidina, la delfinidina y la malvidina.
Propiedades
IUPAC Name |
2-(3,4-dihydroxy-5-methoxyphenyl)chromenylium-3,5,7-triol;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O7.ClH/c1-22-14-3-7(2-11(19)15(14)21)16-12(20)6-9-10(18)4-8(17)5-13(9)23-16;/h2-6H,1H3,(H4-,17,18,19,20,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULMBDNPZCFSPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1429-30-7 | |
| Record name | Petunidin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1429-30-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Petunidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001429307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Petunidin chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11907 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3,4-dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxy-1-benzopyrylium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.409 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PETUNIDIN CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRK4Q8K2D8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the electrochemical behavior of petunidin chloride?
A1: Like other anthocyanins, petunidin chloride displays a complex, pH-dependent electrochemical oxidation process []. Research indicates that all hydroxyl groups in petunidin chloride can be electrochemically oxidized []. This oxidation process involves adsorption and the formation of oxidation products that can block the electrode surface [].
Q2: How does the structure of petunidin chloride relate to other anthocyanins?
A2: Petunidin chloride is structurally similar to delphinidin chloride, differing only by a methyl ether group []. This close relationship has led researchers to explore synthetic pathways for these compounds, including the synthesis of delphinidin chloride 3′-methyl ether, which may be identical to petunidin chloride [].
Q3: What research has been conducted on the glycosides of petunidin chloride?
A3: Scientists have investigated the synthesis of petunidin chloride glucosides []. This research explores the chemical modifications of petunidin chloride and contributes to understanding the diversity and potential applications of anthocyanin derivatives.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


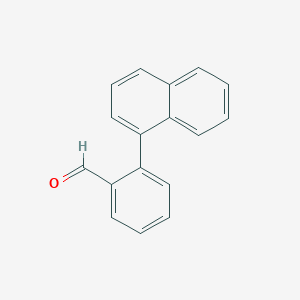



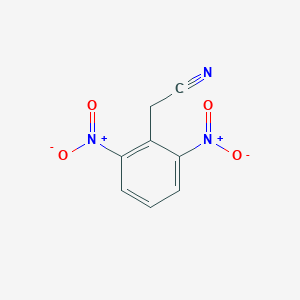

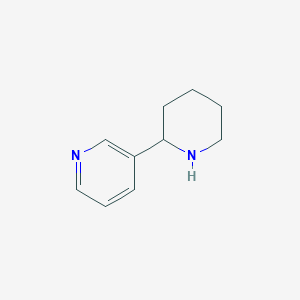
![12-Ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B190307.png)


